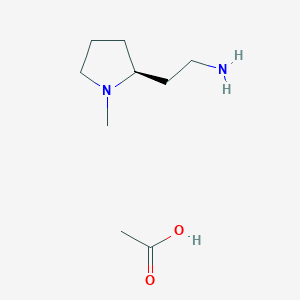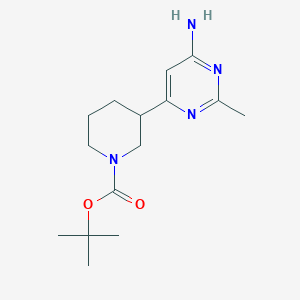![molecular formula C11H17N3O B1447251 3-(2-アザスピロ[4.5]デカン-4-イル)-1,2,4-オキサジアゾール CAS No. 1955561-37-1](/img/structure/B1447251.png)
3-(2-アザスピロ[4.5]デカン-4-イル)-1,2,4-オキサジアゾール
概要
説明
3-(2-Azaspiro[45]decan-4-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a spirocyclic structure
科学的研究の応用
3-(2-Azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings
作用機序
Target of Action
The primary targets of 3-(2-Azaspiro[4Similar compounds have been found to target shp2 , a nonreceptor protein tyrosine phosphatase involved in cell growth and differentiation .
Mode of Action
The exact mode of action of 3-(2-Azaspiro[4Related compounds have been found to act as allosteric inhibitors, stabilizing their target proteins in an inactive conformation .
Biochemical Pathways
The specific biochemical pathways affected by 3-(2-Azaspiro[4Shp2, a potential target of similar compounds, is involved in multiple oncogenic cell-signaling cascades such as ras-erk and jak-stat .
Pharmacokinetics
The search results do not provide specific information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(2-Azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole. Related compounds have been found to have moderate potency, selectivity, and oral bioavailability .
Result of Action
The specific molecular and cellular effects of 3-(2-Azaspiro[4Similar compounds have been found to inhibit fibrinolysis in human whole blood functional assays and reduce blood loss during liver hepatectomy .
生化学分析
Biochemical Properties
3-(2-Azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix components . This inhibition can affect various physiological processes, including tissue remodeling and inflammation. Additionally, 3-(2-Azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole has been shown to bind to specific protein targets, altering their conformation and activity .
Cellular Effects
The effects of 3-(2-Azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole on cellular processes are diverse. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to modulate the activity of signaling pathways involved in cell proliferation and apoptosis . This modulation can lead to changes in gene expression profiles, affecting the expression of genes related to cell cycle regulation and apoptosis . Furthermore, 3-(2-Azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole can impact cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 3-(2-Azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole exerts its effects through various mechanisms. It binds to specific biomolecules, leading to changes in their activity and function. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites . This inhibition can result in the accumulation of substrates and the depletion of products, thereby affecting metabolic pathways. Additionally, 3-(2-Azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 3-(2-Azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions . Its stability can be affected by factors such as temperature, pH, and the presence of other chemicals . Over time, 3-(2-Azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole may undergo degradation, leading to a decrease in its biological activity . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 3-(2-Azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound exhibits significant biological activity only above a certain concentration . These findings highlight the importance of dosage optimization in the use of 3-(2-Azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole in research and therapeutic applications .
Metabolic Pathways
3-(2-Azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes . For instance, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics . This inhibition can lead to changes in metabolic flux and the accumulation of specific metabolites . Additionally, 3-(2-Azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole can affect the levels of key metabolites, influencing cellular metabolism .
Transport and Distribution
The transport and distribution of 3-(2-Azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by transporters such as ATP-binding cassette transporters . Once inside the cell, it can bind to specific proteins, affecting its localization and accumulation . The distribution of 3-(2-Azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole within tissues can vary depending on factors such as tissue type and the presence of specific binding proteins .
Subcellular Localization
The subcellular localization of 3-(2-Azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it has been shown to localize to the nucleus, where it can interact with transcription factors and other regulatory proteins . Additionally, 3-(2-Azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole can be targeted to other organelles, such as the mitochondria, where it can influence mitochondrial function and metabolism .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis of difluoroalkylated 2-azaspiro[4.5]decanes via copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate has been established . This reaction involves a tandem radical addition and dearomatizing cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to scale up the production of 3-(2-Azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole.
化学反応の分析
Types of Reactions
3-(2-Azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction can produce amines or alcohols, and substitution reactions can generate a wide range of derivatives with different functional groups.
類似化合物との比較
Similar Compounds
4,4-Pentamethylene-2-pyrrolidinone: Also known as 2-azaspiro[4.5]decan-3-one, this compound is a degradation product of gabapentin and shares a similar spirocyclic structure.
Gabapentin-lactam:
Uniqueness
3-(2-Azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole is unique due to its oxadiazole ring, which imparts distinct chemical properties and reactivity compared to other spirocyclic compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
3-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-2-4-11(5-3-1)7-12-6-9(11)10-13-8-15-14-10/h8-9,12H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEBXOKUDQUVPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CNCC2C3=NOC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[2-(3-Amino-4-methylphenoxy)ethyl]acetamide](/img/structure/B1447176.png)








